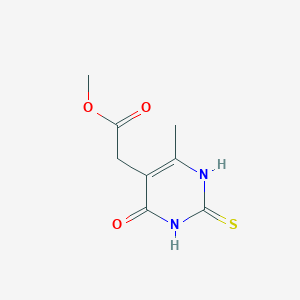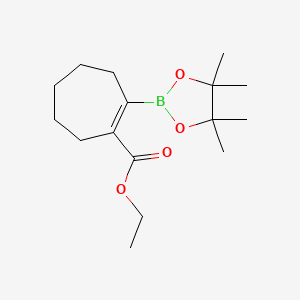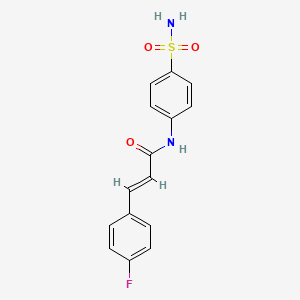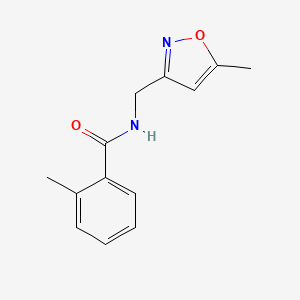
2-(trans-4-Aminocyclohexyl)-5-fluoroisoindolin-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(trans-4-Aminocyclohexyl)-5-fluoroisoindolin-1-one hydrochloride (abbreviated as trans-4-AHCI) is a synthetic compound that has been widely used in scientific research due to its unique properties. It belongs to the class of isoindolinone derivatives and has a molecular formula of C14H17ClFN2O.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Study of New Saturated Isoindol-1-one Derivatives :
- Researchers have explored the condensation of cyclohexanecarboxylic acid with primary amines to produce hexahydroisoindol-I-ones, which have significant pharmacological properties like antiarrhythmic, antitussive, and antiinflammatory activities (Csende, Szabó, & Stájer, 1993).
Hydroisoindoline-based Human Neurokinin-1 Receptor Antagonists :
- A study demonstrated the synthesis of a hydroisoindoline-based neurokinin-1 (NK1) receptor antagonist, which showed high brain penetration and efficacy in blocking NK1 receptors in preclinical models, suggesting potential applications in treating nausea and vomiting related to chemotherapy (Jiang et al., 2009).
Catalytic Activity in Synthesis of Nitrogen-containing Heterocycles :
- Research has been conducted on the synthesis of stable spirocyclic (alkyl)(amino)carbenes, derived from cyclohexenyl group, which are used as ligands for transition metal-based catalysts. These have been shown to be effective in the gold(I) catalyzed hydroamination of internal alkynes, expanding the scope of synthesizing 1,2-dihydroquinoline derivatives (Zeng, Frey, Kinjo, Donnadieu, & Bertrand, 2009).
Photochemical Properties of Amino Derivatives of Styrylquinolines :
- Studies on photoisomerization reactions in amino derivatives of styrylquinolines, including those in their hydrochloride forms, have revealed insights into the effects of protonation on photoisomerization quantum yields. Such research provides a deeper understanding of the photochemical behavior of these compounds, which could be useful in photodynamic therapy and material sciences (Budyka, Potashova, Biktimirova, & Gavrishova, 2008).
Experimental and Theoretical Analysis of Intermolecular Interactions :
- A study on 1,2,4-triazole derivatives, including a fluoro derivative, provided insights into the types of intermolecular interactions present in these compounds. Such research is important for understanding the molecular basis of drug-receptor interactions and for the design of new pharmaceuticals (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Arylsulfonylureido and Arylsulfonylamidoacyl Derivatives of Cycloalkanes :
- Research into the preparation of arylsulfonylureido and arylsulfonylamidoacyl derivatives from cyclohexanol derivatives has potential implications in the development of antidiabetic drugs (Bretschneider & Egg, 1972).
Eigenschaften
IUPAC Name |
2-(4-aminocyclohexyl)-5-fluoro-3H-isoindol-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O.ClH/c15-10-1-6-13-9(7-10)8-17(14(13)18)12-4-2-11(16)3-5-12;/h1,6-7,11-12H,2-5,8,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTVVPQQAILYQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N2CC3=C(C2=O)C=CC(=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954833.png)

![3-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)isonicotinamide](/img/structure/B2954837.png)
![benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![N-(3-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2954841.png)
![Ethyl 6-acetyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2954843.png)
![ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2954844.png)

![2-(4-bromophenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B2954846.png)



